

A Spectroscopic Comparison of tert-Amyl Acetate and Its Isomers

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Compound of Interest		
Compound Name:	tert-Amyl acetate	
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This guide provides an objective spectroscopic comparison of **tert-amyl acetate** and its structural isomers: n-amyl acetate, isoamyl acetate, and sec-amyl acetate. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive analysis for identification and differentiation of these isomeric compounds.

Structural Isomers of Amyl Acetate

tert-Amyl acetate and its isomers share the same molecular formula, C7H14O2, but differ in the branching of the amyl group. This structural variation leads to distinct spectroscopic properties that allow for their individual identification. The relationship between these isomers is illustrated below.



Amyl Acetate Isomers (C7H14O2) tert-Amyl Acetate n-Amyl Acetate Isoamyl Acetate sec-Amyl Acetate is an isomer of is an isomer of is an isomer of

Structural Isomers of Amyl Acetate

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Structural Isomers

Figure 1: Relationship between tert-Amyl Acetate and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **tert-amyl acetate** and its isomers.

Solvent: CDCl3



Compound	Chemical Shift (δ) [ppm] and Multiplicity
tert-Amyl Acetate	1.88 (s, 3H, CH ₃ CO), 1.42 (s, 6H, (CH ₃) ₂ C), 1.79 (q, 2H, CH ₂), 0.88 (t, 3H, CH ₃ CH ₂)
n-Amyl Acetate	4.06 (t, 2H, OCH ₂), 2.05 (s, 3H, CH ₃ CO), 1.62 (quint, 2H, OCH ₂ CH ₂), 1.33 (sext, 2H, CH ₂ CH ₃), 0.92 (t, 3H, CH ₂ CH ₃)
Isoamyl Acetate	4.09 (t, 2H, OCH ₂), 2.04 (s, 3H, CH ₃ CO), 1.69 (m, 1H, CH), 1.52 (q, 2H, CH ₂ CH), 0.92 (d, 6H, (CH ₃) ₂)
sec-Amyl Acetate	4.87 (sext, 1H, OCH), 2.03 (s, 3H, CH ₃ CO), 1.50 (m, 2H, CH ₂), 1.20 (d, 3H, CH ₃ CH), 0.89 (t, 3H, CH ₂ CH ₃)

Solvent: CDCl3

Compound	Chemical Shift (δ) [ppm]
tert-Amyl Acetate	170.5 (C=O), 81.5 (OC(CH ₃) ₂), 33.7 (CH ₂), 25.1 ((CH ₃) ₂ C), 21.2 (CH ₃ CO), 8.4 (CH ₃ CH ₂)
n-Amyl Acetate	171.1 (C=O), 64.4 (OCH ₂), 28.4 (OCH ₂ CH ₂), 22.4 (CH ₂ CH ₂ CH ₃), 21.0 (CH ₃ CO), 13.9 (CH ₂ CH ₃)
Isoamyl Acetate	171.2 (C=O), 63.2 (OCH ₂), 37.2 (CH ₂ CH), 25.1 (CH), 22.4 ((CH ₃) ₂), 21.1 (CH ₃ CO)[1]
sec-Amyl Acetate	170.8 (C=O), 71.3 (OCH), 36.1 (CH₂), 21.2 (CH₃CO), 19.8 (CH₃CH), 13.9 (CH₂CH₃)



Compound	Key Absorption Frequencies (cm ⁻¹)
tert-Amyl Acetate	~2970 (C-H stretch), ~1740 (C=O stretch), ~1240 (C-O stretch)
n-Amyl Acetate	~2960 (C-H stretch), ~1742 (C=O stretch), ~1235 (C-O stretch)
Isoamyl Acetate	~2960, 2870 (C-H stretch), ~1743 (C=O stretch), ~1245 (C-O stretch)[2][3]
sec-Amyl Acetate	~2965 (C-H stretch), ~1738 (C=O stretch), ~1240 (C-O stretch)

Compound	Key Mass-to-Charge Ratios (m/z)
tert-Amyl Acetate	130 (M+), 73, 55, 43
n-Amyl Acetate	130 (M+), 70, 56, 43
Isoamyl Acetate	130 (M+), 70, 55, 43[4]
sec-Amyl Acetate	130 (M+), 87, 69, 45, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

- Sample Preparation: Approximately 5-10 mg of the amyl acetate isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
 Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A spectral width of 240 ppm was



used with an acquisition time of 1 second and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. 1024 scans were accumulated for each spectrum.

- Data Processing: All NMR data were processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
- Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum. 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum. The positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).
- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for volatile organic compounds was used.
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass range from m/z 35 to 200.
- Data Processing: The mass spectrum was analyzed to identify the molecular ion peak (M+) and major fragment ions. The relative abundances of the key ions were determined.

Experimental Workflow

The general workflow for the spectroscopic analysis and comparison of the amyl acetate isomers is depicted below.



Sample Preparation Acquire Isomer Samples Prepare NMR Samples Prepare IR Samples Prepare MS Samples Spectroscopic Analysis NMR (1H, 13C) IR Spectroscopy Mass Spectrometry Data Processing & Comparison Process Spectra Tabulate Quantitative Data Comparative Analysis

Spectroscopic Analysis Workflow

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Figure 2: General workflow for spectroscopic comparison.



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